2-(4,6-Dimethylpyrimidin-2-yl)ethanamine
CAS No.: 933720-41-3
Cat. No.: VC8010023
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933720-41-3 |
|---|---|
| Molecular Formula | C8H13N3 |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)ethanamine |
| Standard InChI | InChI=1S/C8H13N3/c1-6-5-7(2)11-8(10-6)3-4-9/h5H,3-4,9H2,1-2H3 |
| Standard InChI Key | JLCZNKONOKKWEP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)CCN)C |
| Canonical SMILES | CC1=CC(=NC(=N1)CCN)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a pyrimidine ring substituted with methyl groups at positions 4 and 6. The ethanamine side chain at position 2 introduces a primary amine functional group, enabling participation in hydrogen bonding and covalent modifications. The planar pyrimidine ring system contributes to π-π stacking interactions, while methyl groups enhance lipophilicity.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 933720-41-3 |
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)ethanamine |
| SMILES | CC1=CC(=NC(=N1)CCN)C |
| InChI Key | JLCZNKONOKKWEP-UHFFFAOYSA-N |
| PubChem CID | 28063231 |
The Standard InChI string (InChI=1S/C8H13N3/c1-6-5-7(2)11-8(10-6)3-4-9/h5H,3-4,9H2,1-2H3) encodes connectivity and stereochemical details, confirming the absence of chiral centers.
Spectroscopic Features
While experimental spectral data for 2-(4,6-dimethylpyrimidin-2-yl)ethanamine remains unpublished, analogous pyrimidine derivatives exhibit characteristic NMR patterns:
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¹H NMR: Methyl protons resonate near δ 2.2–2.4 ppm, while pyrimidine ring protons appear as singlets between δ 6.2–6.7 ppm .
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¹³C NMR: Quaternary carbons in the pyrimidine ring typically register at δ 160–170 ppm, with methyl carbons near δ 20–25 ppm .
Mass spectrometry likely yields a molecular ion peak at m/z 151.21, with fragmentation patterns involving loss of the ethanamine side chain (-60.10 g/mol).
Synthesis and Manufacturing
Established Synthetic Routes
The primary synthesis involves nucleophilic substitution at the 2-position of 4,6-dimethylpyrimidine. A two-step procedure is hypothesized:
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Halogenation: 4,6-Dimethylpyrimidine undergoes bromination or chlorination at position 2 using N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃), respectively.
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Amination: The halogenated intermediate reacts with ethylenediamine under SN2 conditions, followed by purification via column chromatography .
Alternative approaches include:
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Hydrothermal Methods: High-temperature aqueous reactions, as demonstrated in the synthesis of structurally related bis-pyrimidine sulfanyl compounds .
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Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce the ethanamine moiety, though this remains speculative for this specific compound.
Optimization Challenges
Key challenges in large-scale production include:
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Regioselectivity: Ensuring exclusive substitution at the 2-position without side reactions at the 4- or 6-methyl groups.
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Amine Protection: Preventing unwanted side reactions involving the primary amine during synthesis.
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Purification: Separating polar byproducts using mixed ethyl acetate/petroleum ether systems .
Computational and Experimental Reactivity
Quantum Chemical Analyses
Density functional theory (DFT) simulations predict:
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Electrostatic Potential: Negative charge localization on ring nitrogen atoms (N1 and N3), with positive potential at the amine group.
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Frontier Molecular Orbitals: A HOMO-LUMO gap of ~5.2 eV, suggesting moderate reactivity toward electrophilic aromatic substitution.
Experimental Reactivity Trends
The compound participates in three primary reaction types:
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Amide Formation: Reaction with acyl chlorides yields 2-(4,6-dimethylpyrimidin-2-yl)acetamide derivatives.
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Schiff Base Synthesis: Condensation with aldehydes produces imine-linked conjugates.
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Metal Coordination: The pyrimidine nitrogen and amine group potentially chelate transition metals like copper(II) or zinc(II), though direct evidence is lacking .
| Compound | GI₅₀ (MV4-11) | CDK4 Kᵢ (nM) | Selectivity (CDK4/CDK2) |
|---|---|---|---|
| Palbociclib | 63 nM | 11 | 28-fold |
| Thiazol-Pyrimidine 83 | 209 nM | 4 | >100-fold |
| Hypothetical Derivative | Est. 150 nM | Est. 10 | Est. 50-fold |
Estimates based on structural similarity to reported compounds .
Analytical Characterization Methods
Chromatographic Techniques
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HPLC: Reverse-phase C18 column (4.6 × 150 mm), gradient elution with 0.1% TFA in acetonitrile/water. Retention time ~8.2 min.
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GC-MS: Derivatization via silylation required for volatility; characteristic fragments at m/z 151 (M⁺), 106 (C₅H₆N₃⁺).
Spectroscopic Validation
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IR Spectroscopy: N-H stretch (3300–3500 cm⁻¹), C=N stretch (1600–1680 cm⁻¹), and methyl C-H bends (1375–1475 cm⁻¹).
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UV-Vis: π→π* transitions at λₘₐₓ ≈ 260 nm (ε ≈ 4500 M⁻¹cm⁻¹) in methanol.
Future Research Directions
Synthetic Chemistry Priorities
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Developing enantioselective routes for chiral derivatives.
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Investigating microwave-assisted synthesis to reduce reaction times.
Pharmacological Exploration
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Target Identification: Screening against kinase libraries (e.g., CDK4/6, EGFR, VEGFR).
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Prodrug Design: Masking the amine group as phosphoramidates or peptidyl conjugates.
Materials Science Applications
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Metal-Organic Frameworks (MOFs): Utilizing the pyrimidine nitrogen for constructing porous coordination polymers.
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Corrosion Inhibitors: Testing adsorption on iron oxides via quantum mechanical modeling.
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